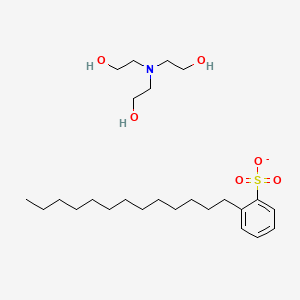
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is a complex organic compound that combines a cyclopentane ring with a methanol group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- typically involves multiple steps. One common method includes the alkylation of purine derivatives with cyclopentylmethanol under controlled conditions. The reaction often requires the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antitumor and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanemethanol, 3-(6-amino-8-iodo-9H-purin-9-yl)-
- Cyclopentanemethanol, 3-(6-amino-8-bromo-9H-purin-9-yl)-
Uniqueness
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is unique due to its combination of a cyclopentane ring, a methanol group, and a mercapto-purine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
118237-84-6 |
|---|---|
Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1 |
InChI Key |
HHDJBCHYDZERTN-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2NC=NC3=S |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















